molecular formula C27H29N3O2S2 B11964791 (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11964791
M. Wt: 491.7 g/mol
InChI Key: JNAYCGBODSQZLS-ULJHMMPZSA-N
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Description

The compound (5Z)-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a β-diketone.

    Coupling of the Substituents: The final step involves coupling the pyrazole and thiazolidinone moieties through a methylene bridge, typically using a base-catalyzed Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5Z)-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may modulate signal transduction pathways involved in inflammation and cell proliferation.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidin-2,4-dione, 2-thioxo-4-thiazolidinone, and 5-arylidene-2-thioxo-4-thiazolidinone.

    Uniqueness: The presence of the butoxy and methylphenyl substituents, along with the pyrazole moiety, imparts unique biological activities and chemical reactivity to the compound.

(5Z)-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-PROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S2/c1-4-6-15-32-23-13-12-20(16-19(23)3)25-21(18-30(28-25)22-10-8-7-9-11-22)17-24-26(31)29(14-5-2)27(33)34-24/h7-13,16-18H,4-6,14-15H2,1-3H3/b24-17-

InChI Key

JNAYCGBODSQZLS-ULJHMMPZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4)C

Origin of Product

United States

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